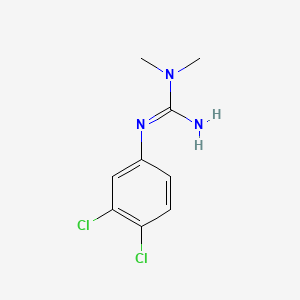
Guanidine, N'-(3,4-dichlorophenyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a guanidine group attached to a 3,4-dichlorophenyl ring, with two methyl groups attached to the nitrogen atom. This compound is often used in various chemical reactions and has significant importance in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- typically involves the reaction of 3,4-dichloroaniline with dimethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted guanidines.
Wissenschaftliche Forschungsanwendungen
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Guanidine, N’-(3,4-dichlorophenyl)-N-methyl-
- Guanidine, N’-(3,4-dichlorophenyl)-N,N-diethyl-
- Guanidine, N’-(3,4-dichlorophenyl)-N,N-dipropyl-
Uniqueness
Guanidine, N’-(3,4-dichlorophenyl)-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and affects its interaction with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
13636-33-4 |
|---|---|
Molekularformel |
C9H11Cl2N3 |
Molekulargewicht |
232.11 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C9H11Cl2N3/c1-14(2)9(12)13-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H2,12,13) |
InChI-Schlüssel |
ZYKHLGBMZVPXEA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC1=CC(=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


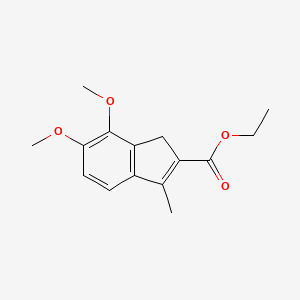
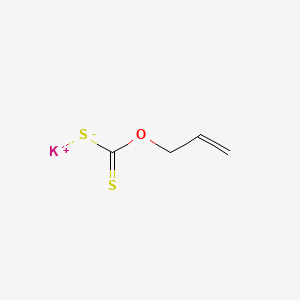
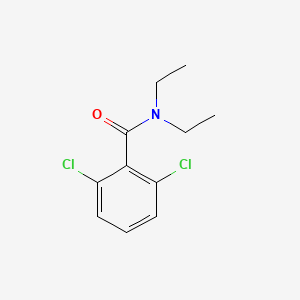
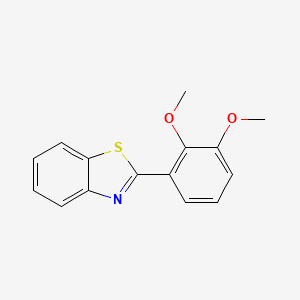

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)


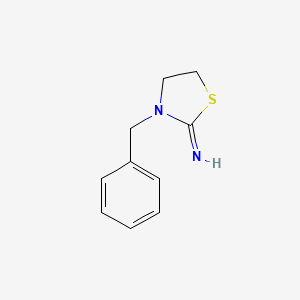

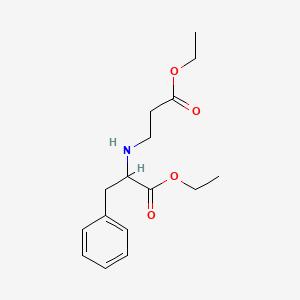
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
